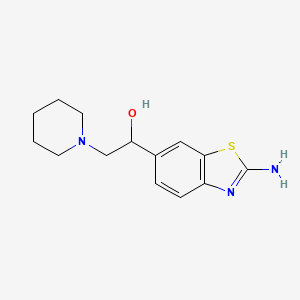

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

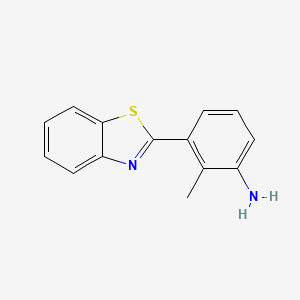

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol, also known as ABEP, is a highly versatile and useful molecule with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. ABEP is a small molecule that is composed of an amine, a benzothiazole, and an ethanol, and is widely used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition to its use in organic synthesis, ABEP has also been studied for its potential use as an enzyme inhibitor, a ligand, and a drug delivery system.

Scientific Research Applications

Synthesis and Biological Studies

The compound has been utilized in the synthesis of new pyridine derivatives, demonstrating notable antibacterial and antifungal activities. Patel et al. (2007) explored the synthesis of these derivatives using a combination of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with screened microbial activities (Patel & Agravat, 2007). Additionally, Dega-Szafran et al. (2017) investigated a three-component complex involving piperidine-ethanol, showcasing the importance of hydrogen-bonded interactions for molecular structure and charge delocalization (Dega‐Szafran et al., 2017).

Molecular Docking and Antimicrobial Activity

The creation of benzothiazolopyridine compounds through a process facilitated by piperidine in an ethanol medium under ultrasonic irradiation illustrates the method's efficiency in producing high-yield compounds. These compounds have been evaluated for activity against breast cancer targets, including estrogen and progesterone receptors, through molecular docking studies, indicating potential therapeutic applications (Shirani et al., 2021).

Antitumor Evaluation

Al-Omran et al. (2014) highlighted the antitumor potential of synthesized compounds involving 1-(benzothiazol-2-yl-thio)-acetonitrile. The compounds exhibited inhibitory effects against various human tumor cell lines, demonstrating the promise of benzothiazole derivatives in cancer treatment (Al-Omran et al., 2014).

Novel Synthesis Approaches

Research into the synthesis of N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety offers insights into the development of efficient and simple procedures for creating fused heterocyclic nitrogen compounds. Such synthetic routes provide valuable methodologies for the production of diverse and potentially bioactive compounds (Elgemeie et al., 2000).

properties

IUPAC Name |

1-(2-amino-1,3-benzothiazol-6-yl)-2-piperidin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c15-14-16-11-5-4-10(8-13(11)19-14)12(18)9-17-6-2-1-3-7-17/h4-5,8,12,18H,1-3,6-7,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJAAOIEYBNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC3=C(C=C2)N=C(S3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)